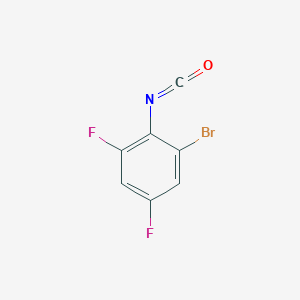

2-Bromo-4,6-difluorophenyl isocyanate

説明

準備方法

The synthesis of 2-Bromo-4,6-difluorophenyl isocyanate typically involves the reaction of 2-Bromo-4,6-difluoroaniline with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The product is then purified by distillation or recrystallization .

化学反応の分析

2-Bromo-4,6-difluorophenyl isocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamates.

Polymerization Reactions: It can be used as a monomer in the production of polyurethanes and other polymers.

Common reagents used in these reactions include amines, alcohols, thiols, and water . The major products formed from these reactions are ureas, carbamates, and thiocarbamates .

科学的研究の応用

2-Bromo-4,6-difluorophenyl isocyanate is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the modification of biomolecules such as proteins and peptides.

Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.

Industry: It is used in the production of polymers, coatings, and adhesives.

作用機序

The mechanism of action of 2-Bromo-4,6-difluorophenyl isocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules . This can lead to the modification of the structure and function of the target molecules, resulting in various biological and chemical effects . The molecular targets and pathways involved in these effects depend on the specific application and context .

類似化合物との比較

2-Bromo-4,6-difluorophenyl isocyanate can be compared with other similar compounds, such as:

This compound: Similar in structure and reactivity.

4-Bromo-2,6-difluorophenyl isocyanate: Similar in structure but with different reactivity and applications.

2-Bromo-4,6-dimethylphenyl isocyanate: Similar in structure but with different reactivity and applications.

The uniqueness of this compound lies in its specific reactivity and applications in various fields of research and industry .

生物活性

2-Bromo-4,6-difluorophenyl isocyanate (C₇H₂BrF₂NO) is an organic compound notable for its high reactivity, primarily due to the presence of the isocyanate functional group (-NCO). This compound has garnered attention in various fields, particularly in proteomics and medicinal chemistry, due to its ability to modify biomolecules such as proteins and peptides. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Properties and Synthesis

This compound is a colorless, volatile liquid with a molecular weight of 234 g/mol and a boiling point of approximately 38 °C at 0.2 mm Hg. The synthesis typically involves the reaction of 2-Bromo-4,6-difluoroaniline with phosgene (COCl₂), allowing for efficient formation of the isocyanate group while preserving the aromatic structure .

The primary mechanism through which this compound exerts its biological activity involves covalent bonding with nucleophilic sites on biomolecules. The isocyanate group readily reacts with primary amines in protein side chains, leading to stable modifications that can alter protein function and stability. Such interactions are crucial for understanding both therapeutic applications and potential safety concerns related to bioaccumulation .

Biological Applications

1. Proteomics Research

The compound serves as a valuable tool in proteomics for labeling proteins and studying their interactions. By forming covalent bonds with proteins, it facilitates the analysis of protein dynamics and functions in various cellular processes .

2. Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore in drug development targeting diseases such as cancer and inflammatory conditions. Its unique electronic properties make it suitable for designing novel therapeutic agents .

3. Chemical Modification and Bioconjugation

The compound’s reactivity allows it to be used in chemical modification of biomolecules. It can be conjugated to other molecules containing hydroxyl (-OH) or thiol (-SH) groups, expanding its utility in drug design and delivery systems .

Case Study 1: Inhibitory Activity Against Trypanosoma brucei

A study involving a library of compounds identified several derivatives related to this compound that exhibited significant inhibitory activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Notably, some derivatives demonstrated IC50 values below 100 nM while maintaining low toxicity against mammalian cells .

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| Compound A | <100 | High |

| Compound B | <50 | Very High |

| Compound C | >100 | Moderate |

Case Study 2: Modifications for Enhanced Potency

Further research showed that modifications to the structure of compounds similar to this compound could enhance their potency against various biological targets. For instance, analogues with different substituents were synthesized and tested for their inhibitory effects on cancer cell lines .

Safety Profile and Environmental Impact

While the biological activity of this compound presents numerous research opportunities, its potential for bioaccumulation raises safety concerns. Studies have indicated that exposure may lead to irritant effects; hence proper handling protocols are essential when utilizing this compound in laboratory settings .

特性

IUPAC Name |

1-bromo-3,5-difluoro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2NO/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRYGRLJCFTSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N=C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369862 | |

| Record name | 2-Bromo-4,6-difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-48-2 | |

| Record name | 2-Bromo-4,6-difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-difluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。